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Compound of Interest

Compound Name: 4-Hydroxyphenethyl acrylate

Cat. No.: B15222305 Get Quote

Comprehensive spectroscopic data for 4-Hydroxyphenethyl acrylate (also known as 2-(4-

hydroxyphenyl)ethyl acrylate) is not readily available in publicly accessible databases and

literature. Extensive searches have yielded spectral information for structurally related

compounds, but not for the specific molecule of interest. This guide, therefore, provides a

general overview of the expected spectroscopic characteristics based on the compound's

structure and data from similar molecules. It also outlines the standard experimental protocols

for acquiring such data.

Chemical Structure and Expected Spectroscopic
Features
4-Hydroxyphenethyl acrylate is an organic compound featuring a 4-hydroxyphenyl group

linked via an ethyl bridge to an acrylate moiety. This structure suggests the presence of key

functional groups that will give rise to characteristic signals in various spectroscopic analyses.

Structure:

Based on this structure, the following spectroscopic features are anticipated:

¹H NMR (Proton Nuclear Magnetic Resonance): Signals corresponding to the aromatic

protons of the benzene ring, the methylene protons of the ethyl bridge, the vinyl protons of

the acrylate group, and the hydroxyl proton. The splitting patterns and chemical shifts of
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these protons would provide detailed information about their chemical environment and

connectivity.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Resonances for the carbon atoms in

the aromatic ring, the ethyl group, the carbonyl group of the ester, and the vinyl group of the

acrylate. The chemical shifts would be indicative of the type of carbon atom (e.g., aromatic,

aliphatic, carbonyl).

IR (Infrared) Spectroscopy: Characteristic absorption bands for the O-H stretching of the

phenolic hydroxyl group, C-H stretching of the aromatic and aliphatic parts, the C=O

stretching of the ester carbonyl group, and the C=C stretching of the acrylate vinyl group.

MS (Mass Spectrometry): A molecular ion peak corresponding to the molecular weight of the

compound, along with fragmentation patterns resulting from the cleavage of the ester bond,

the ethyl bridge, and other characteristic fragmentations.

Spectroscopic Data (Hypothetical and Based on
Analogs)
While specific data for 4-Hydroxyphenethyl acrylate could not be located, the following tables

provide an estimation of the expected chemical shifts and absorption bands based on the

analysis of similar compounds like 4-hydroxyphenyl acrylate and other phenethyl derivatives.

These values are for illustrative purposes only and should not be considered as experimentally

verified data for 4-Hydroxyphenethyl acrylate.

Table 1: Predicted ¹H NMR Data
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Chemical Shift (δ) ppm Multiplicity Assignment

~ 9.0 - 10.0 Singlet Ar-OH

~ 7.0 - 7.2 Doublet
Aromatic Protons (ortho to -

CH₂CH₂O-)

~ 6.7 - 6.9 Doublet
Aromatic Protons (ortho to -

OH)

~ 6.4 Doublet of Doublets -CH=CH₂ (trans)

~ 6.1 Doublet of Doublets -CH=CH₂

~ 5.8 Doublet of Doublets -CH=CH₂ (cis)

~ 4.3 Triplet -CH₂-O-C(=O)-

~ 2.9 Triplet Ar-CH₂-CH₂-

Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ) ppm Assignment

~ 166 C=O (Ester)

~ 155 Ar-C-OH

~ 131 -CH=CH₂

~ 130 Ar-CH (ortho to -CH₂CH₂O-)

~ 128 -CH=CH₂

~ 129 Ar-C (ipso to -CH₂CH₂O-)

~ 115 Ar-CH (ortho to -OH)

~ 65 -CH₂-O-C(=O)-

~ 35 Ar-CH₂-CH₂-

Table 3: Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Assignment

3500 - 3200 (broad) O-H Stretch (Phenol)

3100 - 3000 C-H Stretch (Aromatic & Vinyl)

2980 - 2850 C-H Stretch (Aliphatic)

1725 - 1700 C=O Stretch (Ester)

1640 - 1610 C=C Stretch (Vinyl)

1600, 1500 C=C Stretch (Aromatic)

1250 - 1100 C-O Stretch (Ester)

Table 4: Predicted Mass Spectrometry Data
m/z Assignment

[M]+• Molecular Ion

[M - C₃H₃O₂]+ Loss of acrylate group

[M - C₈H₉O]+ Loss of hydroxyphenethyl group

C₈H₉O₂⁺ Hydroxyphenethyl ester fragment

C₈H₉O⁺ Hydroxyphenethyl fragment

C₇H₇O⁺ Hydroxytropylium ion

Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the

spectroscopic data for 4-Hydroxyphenethyl acrylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the purified 4-Hydroxyphenethyl acrylate
sample would be dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or

Acetone-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added

as an internal standard (0 ppm).
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) would be used.

¹H NMR Acquisition: Standard proton NMR spectra would be acquired with a sufficient

number of scans to achieve a good signal-to-noise ratio. Typical parameters include a

spectral width of -2 to 12 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2

seconds.

¹³C NMR Acquisition: Carbon-13 NMR spectra would be acquired using a proton-decoupled

pulse sequence. A larger number of scans is typically required due to the low natural

abundance of ¹³C. Typical parameters include a spectral width of 0 to 220 ppm and a

relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy
Sample Preparation:

Thin Film (for liquids or low-melting solids): A small drop of the sample would be placed

between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin

film.

KBr Pellet (for solids): A few milligrams of the solid sample would be finely ground with

anhydrous KBr powder and pressed into a thin, transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): A small amount of the sample is placed directly on the

ATR crystal.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer would be used.

Data Acquisition: The spectrum would be recorded over the mid-infrared range (typically

4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet)

would be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: The sample would be introduced into the mass spectrometer via a

suitable ionization method.
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Electron Ionization (EI): For volatile and thermally stable compounds, the sample can be

introduced through a gas chromatograph (GC-MS) or a direct insertion probe. EI typically

causes extensive fragmentation.

Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI):

These are softer ionization techniques suitable for less volatile or thermally sensitive

molecules, often resulting in a more prominent molecular ion peak. The sample would be

dissolved in a suitable solvent and infused into the ion source.

Instrumentation: A mass spectrometer (e.g., quadrupole, time-of-flight, or ion trap) would be

used.

Data Acquisition: The mass spectrum would be recorded over a suitable mass-to-charge

(m/z) range to detect the molecular ion and significant fragment ions.

Workflow for Spectroscopic Analysis
The logical workflow for the complete spectroscopic characterization of 4-Hydroxyphenethyl
acrylate is depicted in the following diagram.
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This comprehensive approach, combining multiple spectroscopic techniques, is essential for

the unambiguous identification and characterization of 4-Hydroxyphenethyl acrylate. While

experimental data for this specific compound remains elusive in the public domain, the

methodologies and expected spectral features outlined here provide a solid foundation for any

future research or analysis.

To cite this document: BenchChem. [Spectroscopic Analysis of 4-Hydroxyphenethyl Acrylate:
A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15222305#spectroscopic-data-of-4-
hydroxyphenethyl-acrylate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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